molecular formula C10H7F3N2O B041369 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol CAS No. 96145-98-1

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

Cat. No. B041369
CAS RN: 96145-98-1
M. Wt: 228.17 g/mol
InChI Key: PSQCMVQGPMFFCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, often involves the reaction of aryl aldehydes with 1-phenyl-3-trifluoromethylpyrazol-5-one in aqueous media without a catalyst. This method has been noted for its environmental friendliness, high yields, and mild reaction conditions (Yao et al., 2007).

Molecular Structure Analysis

Pyrazole derivatives exhibit a wide range of molecular structures, depending on the substituents attached to the pyrazole ring. X-ray crystallography studies have revealed that these compounds can crystallize in various systems, displaying interesting structural features. For instance, the crystal and molecular structure of a related compound showed an almost planar conformation stabilized by intramolecular interactions (Mojzych et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards a variety of chemical reactions. Anionic triflyldiazomethane species, for example, have been utilized for the synthesis of pyrazole triflones containing a triflyl group, demonstrating the versatility of pyrazole compounds in synthetic chemistry (Das et al., 2018).

Scientific Research Applications

  • Antibacterial Activity : Analogs of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole, such as 4a-4l, have shown promising antibacterial properties against both gram-positive and gram-negative bacteria, suggesting their potential for pharmaceutical applications (Leelakumar et al., 2022).

  • Pharmaceutical and Agrochemical Potential : The successful synthesis of 1phenyl-3(propan-2-yl)-1H-pyrazol-5-ol single crystals indicates their potential for use in pharmaceutical and agrochemical applications (Vyas et al., 2012).

  • Regiospecific Construction of Pyrazole Rings : 5-trifluoromethylpyrazoles can serve as versatile building blocks for the regiospecific construction of pyrazole rings with a 5-trifluoromethyl substituent, expanding their utility in synthetic chemistry (Braibante et al., 1993).

  • Pd-catalyzed Cross-coupling Reactions : These compounds can be used in Pd-catalyzed cross-coupling reactions to produce (het)aryl- and carbo-functionally substituted 1-phenyl-1 H-pyrazoles, showing their relevance in organic synthesis (Arbačiauskienė et al., 2009).

  • Antimicrobial and Antioxidant Properties : New 1,2,3-triazolyl pyrazole derivatives, including those with trifluoromethyl groups, have demonstrated broad antimicrobial activities and moderate to good antioxidant properties. They are potential inhibitors of the E. coli MurB enzyme, highlighting their relevance in antimicrobial research (Bhat et al., 2016).

  • Blue Phosphorescence in Iridium(III) Complexes : Heteroleptic iridium(III) complexes with N-phenyl-substituted pyrazoles exhibit efficient blue phosphorescence, which is significant for applications in light-emitting devices (Yang et al., 2005).

  • Electroluminescence in OLEDs : Certain derivatives have been used in organic light-emitting diodes (OLEDs) to achieve bright red electroluminescence and high external quantum efficiency, which is important for commercial applications in display technologies (Song et al., 2004).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQCMVQGPMFFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358397
Record name 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

CAS RN

96145-98-1
Record name 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 96145-98-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 184 parts of ethyl trifluoroacetoacetate, 120 parts of phenylhydrazine, 200 parts by volume of ethanol and 20 parts by volume of 22° Be hydrochloric acid was heated under reflux, with stirring, for one hour, then 500 parts of water were added and the product was cooled in ice. The yellow precipitate obtained was filtered off, drained, washed, with a small portion of chilled toluene until decoloration took place. Thereafter it was dried in an oven (50° C.). 215 parts of 1-phenyl-3-trifluoromethyl-5-pyrazolone was obtained of which the melting point was 193° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CS Yao, CX Yu, SJ Tu, XS Wang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The title compound, C27H16Cl2F6N4O2·H2O, was obtained by the reaction of 2,4-dichlorobenzaldehyde and 2-phenyl-5-trifluoromethyl-2H-pyrazol-3-ol in aqueous media without any …
Number of citations: 3 scripts.iucr.org

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